
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is a complex organic compound that features a unique combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Butyl and Chlorine Groups: The butyl group is introduced via alkylation, and the chlorine atom is added through halogenation using reagents such as thionyl chloride.
Formation of the Isoxazolidine Ring: The isoxazolidine ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a diphenyl-substituted alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the butyl group.
Reduction: Reduction reactions can target the imidazole ring and the isoxazolidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the imidazole and butyl groups.
Reduction: Reduced forms of the imidazole and isoxazolidine rings.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the isoxazolidine ring can provide steric hindrance and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-5-chloro-1H-imidazol-4-yl)methanol: Shares the imidazole ring and butyl group but lacks the isoxazolidine structure.
2-Butyl-4-chloro-5-hydroxymethylimidazole: Similar structure but with a hydroxymethyl group instead of the diphenylisoxazolidine.
Uniqueness
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is unique due to its combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure. This unique combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
825645-37-2 |
|---|---|
Molecular Formula |
C22H24ClN3O |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-14-20-24-21(22(23)25-20)18-15-19(16-10-6-4-7-11-16)27-26(18)17-12-8-5-9-13-17/h4-13,18-19H,2-3,14-15H2,1H3,(H,24,25) |
InChI Key |
ZGNGEZQDYZKCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)

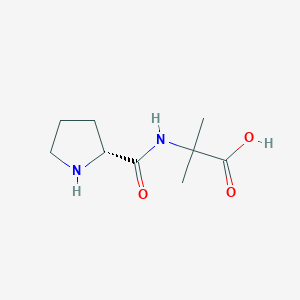
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
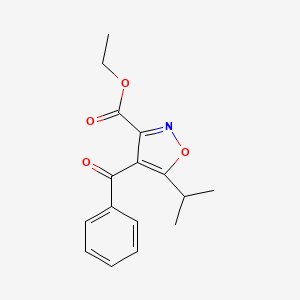
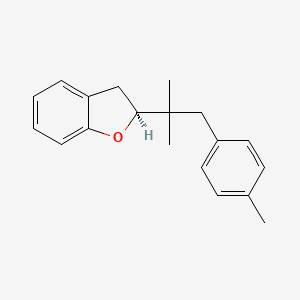

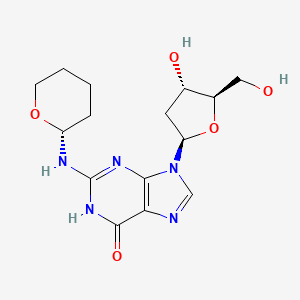
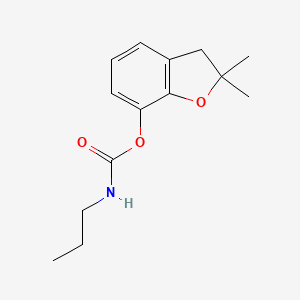
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)
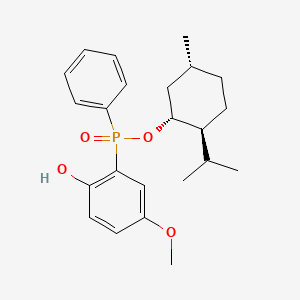

![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)
